Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Overview
Description
Indole-2-carboxylic acid, 1-benzyl-, ethyl ester is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
The synthesis of indole derivatives often involves analytical thin layer chromatography . Recrystallization from ethanol can be used to purify the compound .Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid, 1-benzyl-, ethyl ester is based on the indole ring system . The empirical formula is C9H7NO2 .Chemical Reactions Analysis
Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
Esters, like indole-2-carboxylic acid, 1-benzyl-, ethyl ester, are polar but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Synthesis Methods
- A synthesis method for indole-2-carboxylic esters was developed using a ligand-free copper-catalyzed cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, showing efficacy for various substrates (Cai et al., 2009).
- Another synthesis approach involved the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under microwave irradiation, offering advantages in yield and reaction conditions (Gu & Li, 2011).
Chemical Transformations and Applications
- Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating specific propanoates with polyphosphoric acid, showing potential for chemical transformations and synthesis of other compounds (Cucek & Verček, 2008).
- The study of synthesis and biological evaluation of N-substituted indole esters as inhibitors of cyclo-oxygenase-2 (COX-2) enzyme provides insight into potential therapeutic applications, though with limited activity (Olgen & Nebioğlu, 2002).
Advanced Synthesis Techniques
- The synthesis of indole-2-carboxylic acid esters using continuous-flow hydrogenation demonstrates advanced techniques for efficient optimization in multigram preparation, highlighting scalable production methods (Colombo et al., 2011).
- The use of a ligand-free, copper-catalyzed cascade sequence to create indole-2-carboxylic esters, accommodating a variety of functional groups, showcases versatile methodology in synthesis (Koenig et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-benzylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCNJGUDMJWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168814 | |
Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
CAS RN |
17017-66-2 | |
Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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